Proflavine Exhibits 2.7-Fold Superior Mpro Inhibition Compared to Acriflavine
In a direct head-to-head enzymatic assay, Proflavine Hemisulfate (PRF) demonstrated significantly greater inhibitory activity against the SARS-CoV-2 main protease (Mpro) than its close analog, Acriflavine (ACF). Proflavine achieved an IC50 of 2.07 ± 0.01 μM, which is a 2.7-fold improvement over Acriflavine's IC50 of 5.60 ± 0.29 μM [1]. This quantitative difference is critical for researchers designing antiviral screening cascades, as the lower IC50 of Proflavine indicates a higher potency against this validated coronavirus drug target. Furthermore, at a concentration of 1 μM, Proflavine inhibited approximately 90% of HCoV-OC43 replication in BHK-21 cells, a performance equivalent to the standard antiviral remdesivir and superior to the reference compound GC376 [1].
| Evidence Dimension | SARS-CoV-2 Mpro Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.07 ± 0.01 μM |
| Comparator Or Baseline | Acriflavine (ACF): 5.60 ± 0.29 μM |
| Quantified Difference | 2.7-fold lower IC50 (higher potency) |
| Conditions | Enzymatic assay using a fluorogenic substrate; in vitro |
Why This Matters
This 2.7-fold potency difference justifies selecting Proflavine over Acriflavine as a lead compound or reference standard in coronavirus main protease inhibitor research.
- [1] Napolitano V, et al. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro. Bioorganic Chemistry. 2022;129:106185. View Source
